4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride
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Description
The compound "4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various piperidine derivatives and their synthesis, which can be relevant to understanding the broader context of piperidine chemistry and potential synthetic routes that might be applicable to the compound .
Synthesis Analysis
The synthesis of piperidine derivatives is a common theme across several papers. For instance, a three-component reaction using piperidine as a catalyst is described for the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives . Another paper reports the synthesis of a piperidine derivative as an intermediate in the synthesis of Crizotinib, involving nucleophilic aromatic substitution, hydrogenation, and iodination . Additionally, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, is achieved through chlorination and condensation with piperidine . These methods could potentially be adapted for the synthesis of "4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride".
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often elucidated using spectroscopic techniques such as NMR and X-ray crystallography. For example, the structure of 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives is supported by NMR and X-ray crystallography data . The crystal structure of another derivative, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, is determined using single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of "4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride".
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents in the presence of piperidine leads to the formation of different fused pyridine systems . The reactivity of piperidine derivatives is also demonstrated in the synthesis of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, where FT-IR, NMR, and UV techniques are used to investigate the spectroscopic properties . These insights into the reactivity of piperidine derivatives could inform the chemical reactions that "4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are diverse. The paper on the synthesis of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid also explores various properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential using quantum chemical methods . The title compound in another study, ethyl methyl 1,4-dihydro-4-(3-nitrophenyl)-2, 6-bis(1-piperidylmethyl)pyridine-3,5-dicarboxylate, exhibits a flattened boat conformation and specific intramolecular hydrogen bonding . These studies provide a framework for understanding the physical and chemical properties that "4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride" might possess.
Safety And Hazards
- MSDS : Link to MSDS
properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)piperidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;;/h10-11H,1-9H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSKZLBNQLEUKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCNCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631048 |
Source
|
Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride | |
CAS RN |
780756-54-9 |
Source
|
Record name | 4-[(Pyrrolidin-1-yl)methyl]piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1-Pyrrolidinylmethyl)piperidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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